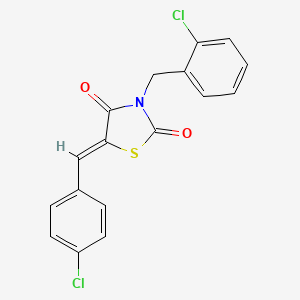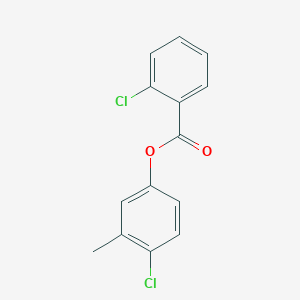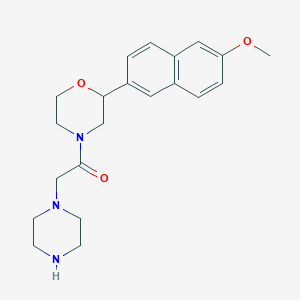![molecular formula C15H17Cl2NO B5408981 1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B5408981.png)
1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride typically involves several steps. One common method starts with the halogenation of 4-chlorobenzhydrol using phosphorus tribromide in tetrachloromethane to produce 1-(bromophenylmethyl)-4-chlorobenzene. This intermediate is then reacted with ethylenechlorohydrin to form 1-(4-chlorobenzhydryl)oxy-2-chloroethane. Finally, the reaction with piperidine completes the synthesis of the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The precise mechanism of action of 1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride is not fully understood. it is known to interact with various molecular targets and pathways. For example, it acts as a ligand for the σ1 receptor and a GIRK channel blocker, which may contribute to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cloperastine: Similar in structure and known for its antitussive and antihistamine properties.
Oxadiazoles: These compounds share some structural similarities and are known for their diverse biological activities.
Oxazoles: Another class of compounds with similar structural features and significant biological activities.
Uniqueness
1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activities. Its versatility makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c1-17-10-13-3-2-4-15(9-13)18-11-12-5-7-14(16)8-6-12;/h2-9,17H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYHNFQKOXUDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5408919.png)
![methyl 4-ethyl-5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5408920.png)


![2-(4-Chloro-3-methylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B5408932.png)
![7-[(5-chloro-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5408937.png)
![6-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5408943.png)
![7-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5408947.png)


![4-(4-methylbenzyl)-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5408969.png)
![N-{[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE](/img/structure/B5408975.png)

